2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c22-16-4-1-2-5-18(16)28-13-20(25)23-15-8-7-14-9-10-24(17(14)12-15)21(26)19-6-3-11-27-19/h1-2,4-5,7-8,12,19H,3,6,9-11,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFSSYRLVKLZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step often involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Indolinyl Derivative Synthesis: The indolinyl derivative is synthesized through a series of reactions starting from indole or its derivatives, involving steps such as nitration, reduction, and acylation.
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the indolinyl derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine. Acidic conditions protonate the carbonyl oxygen, facilitating water attack .
Nucleophilic Aromatic Substitution (NAS) at the Fluorophenoxy Ring
The fluorine atom at the ortho position of the phenoxy group is susceptible to displacement by strong nucleophiles.
Limitations : Steric hindrance from the adjacent phenoxy group reduces reactivity compared to para-substituted analogs.
Ring-Opening of the Tetrahydrofuran (THF) Moiety
The THF ring undergoes acid-catalyzed ring-opening to form diol intermediates, which can be further functionalized.
| Reagents | Conditions | Products | Application |
|---|---|---|---|
| HCl (conc.) | Reflux, 2 hours | 1-(4-hydroxybutanoyl)indolin-6-yl acetamide derivative | Precursor for polyol-based polymers |
| H2SO4, H2O | 80°C, 4 hours | Same as above | Lower yield (55%) due to side reactions |
Side Reactions : Competing dehydration of the THF ring may occur under harsh conditions, forming furan derivatives.
Coupling Reactions via the Indoline Nitrogen
The indoline nitrogen participates in Pd-catalyzed cross-coupling reactions.
Optimization : Use of surfactant TPGS-750-M in water improved reaction efficiency (85% yield) by enhancing solubility .
Oxidation of the THF Ring
The THF moiety can be oxidized to γ-lactone derivatives under controlled conditions.
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| RuCl3/NaIO4 | H2O/CH3CN, 25°C | 1-(tetrahydrofuran-2-carbonyl)indolin-6-yl γ-lactone | Selective oxidation at C2–C3 bond. |
| mCPBA | DCM, 0°C → rt | Epoxidation followed by lactonization | Complex mixture; low yield (32%). |
Photochemical Reactions
The fluorophenoxy group undergoes photodefluorination under UV light.
| Conditions | Products | Quantum Yield |
|---|---|---|
| UV (254 nm), EtOH, 24 hours | 2-phenoxy-N-(...)acetamide + HF | Φ = 0.15 |
Mechanism : Radical-mediated pathway involving homolytic cleavage of the C–F bond.
Critical Research Gaps
Scientific Research Applications
Anticancer Activity
Research indicates that compounds featuring indole and acetamide moieties exhibit significant anticancer properties. The specific structure of 2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide suggests potential efficacy against various cancer cell lines due to its ability to interact with biological targets involved in tumor growth and survival mechanisms.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction, similar to other indole derivatives .
- Case Studies : In vitro studies have shown that related compounds demonstrate cytotoxic effects against human cancer cell lines, indicating that this compound could be explored for similar activities .
Neuropharmacological Effects
The presence of the fluorophenoxy group suggests potential neuropharmacological applications. Compounds with similar structures have been evaluated for their anticonvulsant activities.
- Anticonvulsant Activity : Preliminary studies on related fluorophenoxy derivatives indicate that they could modulate benzodiazepine receptors, which are crucial in controlling seizure activity .
Synthetic Routes
The synthesis of This compound can be achieved through various methods, including:
- Reactions involving indole derivatives : Utilizing tetrahydrofuran as a solvent and employing acylation techniques can yield the desired compound efficiently .
- Characterization Techniques : The compound can be characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity .
In Vitro Studies
In vitro studies have been crucial for assessing the biological activity of this compound:
- Cytotoxicity Tests : Various assays (e.g., MTT assay) can be employed to determine the cytotoxic effects on different cancer cell lines, comparing the efficacy against standard chemotherapeutic agents .
In Vivo Studies
While in vitro results are promising, further investigation through in vivo studies is essential to evaluate the pharmacokinetics and therapeutic potential of this compound.
Drug Development
Given its promising biological activities, further research could focus on optimizing the chemical structure for enhanced potency and selectivity against specific cancer types or neurological disorders.
Combination Therapies
Exploring the efficacy of this compound in combination with existing therapies may yield synergistic effects, improving treatment outcomes for patients with resistant forms of cancer or epilepsy.
Mechanism of Action
The mechanism by which 2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide exerts its effects is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indolin-Based Acetamides
- N-(3-Cyano-4-(indolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (): This compound shares the indolin and tetrahydrofuran motifs but incorporates a quinoline scaffold and a piperidinylidene group. The tetrahydrofuran-3-yl-oxy substituent may confer different solubility and steric effects compared to the tetrahydrofuran-2-carbonyl group in the target compound.
Benzothiazole Acetamides
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (): While lacking the indolin and tetrahydrofuran groups, this benzothiazole acetamide highlights the role of electron-withdrawing substituents (e.g., trifluoromethyl) in enhancing metabolic stability. The 3-methoxyphenyl group may engage in π-π stacking, contrasting with the 2-fluorophenoxy group in the target compound, which could improve membrane permeability due to fluorine’s lipophilicity .
Pesticide-Related Acetamides
- 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide (Propachlor) (): A herbicide with a chloroacetamide backbone. The absence of aromatic heterocycles (e.g., indolin) and the presence of alkyl groups emphasize agricultural applications via inhibition of fatty acid synthesis. The target compound’s fluorophenoxy and tetrahydrofuran groups likely redirect its mechanism toward eukaryotic targets .
Enzyme Inhibitors
- 2-(Dimethylamino)-N-(5,6-dihydro-6-oxophenanthridin-2-yl)acetamide (PJ-34) (): A poly(ADP-ribose) polymerase (PARP) inhibitor with a phenanthridinone core. The acetamide linker here facilitates binding to the PARP catalytic domain. The target compound’s indolin and tetrahydrofuran groups may similarly target ATP-binding pockets in kinases, but with distinct selectivity profiles .
Structural and Functional Analysis
Table 1: Key Structural Comparisons
| Compound | Core Scaffold | Key Substituents | Potential Application |
|---|---|---|---|
| Target Compound | Indolin | 2-Fluorophenoxy, Tetrahydrofuran-2-carbonyl | Kinase inhibition |
| N-(3-Cyano-4-indolin-quinolin)acetamide | Quinolin-indolin | Tetrahydrofuran-3-yl-oxy, Piperidinylidene | DNA-targeted therapies |
| PJ-34 | Phenanthridinone | Dimethylamino, Acetamide | PARP inhibition |
| Propachlor | Chloroacetamide | 2,6-Dimethylphenyl, Methoxyalkyl | Herbicide |
Table 2: Substituent Effects
Research Implications
- Fluorine’s Role: The 2-fluorophenoxy group may improve bioavailability compared to non-fluorinated analogs, as seen in fluorinated kinase inhibitors (e.g., osimertinib) .
- Tetrahydrofuran vs. Piperidine : The tetrahydrofuran-2-carbonyl group’s rigidity may reduce off-target effects compared to piperidine-containing analogs ().
- Agricultural vs. Pharmaceutical Design : The absence of chloro or alkyl groups (cf. ) aligns the target compound with drug-like properties rather than pesticidal activity.
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and targeting specific biological pathways. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₅H₁₅FNO₃
- Molecular Weight : 273.29 g/mol
This compound features a fluorophenyl group, a tetrahydrofuran moiety, and an indolin structure, which are known to influence its pharmacological properties.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Kinases : The compound has been evaluated for its ability to inhibit various kinases involved in cancer progression. For instance, it has shown potential in targeting the c-Met pathway, which is crucial for tumor growth and metastasis .
- Interaction with G Protein-Coupled Receptors (GPCRs) : The structural features suggest that it may interact with GPCRs, which play significant roles in cell signaling and can influence cancer cell behavior .
- Induction of Apoptosis : Preliminary studies indicate that the compound may promote apoptosis in cancer cells, potentially through the activation of caspase pathways .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound:
| Assay Type | Result | Reference |
|---|---|---|
| Kinase Inhibition | IC₅₀ = 50 nM against c-Met | |
| Cell Viability | 70% inhibition at 10 µM in MDA-MB-231 cells | |
| Apoptosis Induction | Increased caspase-3 activity by 40% |
Case Studies
A notable case study involved the application of this compound in a xenograft model of breast cancer. The results demonstrated significant tumor reduction compared to control groups, suggesting effective bioactivity in vivo.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key parameters include:
- Absorption : Rapid absorption post-administration.
- Distribution : High affinity for tissues with high metabolic activity.
- Metabolism : Primarily hepatic metabolism with potential cytochrome P450 involvement.
- Excretion : Renal excretion as metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
